molecular formula C5H10NO6P B121350 2-Amino-4-oxo-5-phosphonopentanoic acid CAS No. 150039-21-7

2-Amino-4-oxo-5-phosphonopentanoic acid

Cat. No. B121350
M. Wt: 211.11 g/mol
InChI Key: OLCWOBHEVRCMLO-UHFFFAOYSA-N
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Description

2-Amino-4-oxo-5-phosphonopentanoic acid, also known as AP5 or APV, is a chemical compound used as a biochemical tool to study various cellular processes . It is a selective NMDA receptor antagonist that competitively inhibits the ligand (glutamate) binding site of NMDA receptors .


Molecular Structure Analysis

The molecular formula of 2-Amino-4-oxo-5-phosphonopentanoic acid is C5H12NO5P . High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of 2-Amino-4-oxo-5-phosphonopentanoic acid have been created .


Chemical Reactions Analysis

2-Amino-4-oxo-5-phosphonopentanoic acid is a selective NMDA receptor antagonist that competitively inhibits the ligand (glutamate) binding site of NMDA receptors . It blocks NMDA receptors in micromolar concentrations .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-oxo-5-phosphonopentanoic acid include a molar mass of 197.13 g/mol, appearance as a white solid, density of 1.529 g/mL, boiling point of 482.1 °C, and solubility in water with ammonium hydroxide at 50 mg/mL .

Scientific Research Applications

Synthesis and Biological Activity

  • Cyclopropyl Analogues : Cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid (AP5) have been synthesized and assessed as competitive antagonists for N-methyl-D-aspartate (NMDA) receptors. These analogues, particularly the 4,5-methano-AP5, displayed selective NMDA antagonistic activity, though with lower potency compared to CGS 19755 (Dappen, Pellicciari, Natalini, Monahan, Chiorri, & Cordi, 2010).

Applications in Medicinal Chemistry

  • Phosphonate Group in Biomedical Applications : Phosphonates, with a phosphonate group –P(O)(OH)2, often inhibit enzymes utilizing phosphates as substrates. Compounds like 2-(phosphonomethyl) pentanedioic acid (2-PMPA) have significant implications in treating viral infections and neurological disorders caused by glutamatergic excitotoxicity (Krečmerová, Majer, Rais, & Slusher, 2022).

Chemistry and Material Science

  • Synthesis of Zinc Phosphono-amino-carboxylates : α-amino acids like 4-phosphono-2-aminobutyric have been utilized to synthesize zinc phosphono-amino-carboxylates with three-dimensional structures, where phosphonic and carboxylic oxygen atoms coordinate to the metal (Hartman, Todorov, Cruz, & Sevov, 2000).

Isotopomer Preparation

  • Synthesis of Isotopomers : 5-Amino-4-oxopentanoic acid, a precursor in the biosynthesis of biologically active porphyrins, can be prepared in various isotopomeric forms. This process is significant in the study of photosynthesis, oxygen transport, and electron transport (Shrestha‐Dawadi & Lugtenburg, 2003).

Asymmetric Synthesis

  • Cyclic Alpha-amino Phosphonates : Enantiomerically pure cyclic alpha-amino phosphonates, acting as amino acid surrogates, have been synthesized using masked oxo sulfinimines. These compounds hold potential in the development of pharmaceuticals and advanced organic materials (Davis, Lee, & Xu, 2004).

Metal-Complex Chemistry

  • Tungsten-Carbonyl Complexes : W(CO)5 complexes of derivatives of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid and 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid have been synthesized, offering insights into the interactions and stability of metal complexes with amino acids (Kowalski, Winter, Makal, Pazio, & Woźniak, 2009).

Chemical-Biological Interactions

  • Calcium-Phosphonate Interactions : The study of 2-hydroxyethylimino-bis(methylenephosphonate) and related compounds provides insights into the interactions of calcium with phosphonate groups, which is crucial for understanding various biological processes (Demadis, Stavgianoudaki, Grossmann, Gruner, & Schwartz, 2009).

Medicinal Chemistry and Pharmacology

  • Phosphonate in Drug Development : α-Aminophosphonates have broad implications in medicinal chemistry due to their ability to influence physiological and pathological processes. They are investigated for their roles in enzyme inhibition and potential as drug candidates (Mucha, Kafarski, & Berlicki, 2011).

Safety And Hazards

The safety data sheet for 2-Amino-4-oxo-5-phosphonopentanoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-amino-4-oxo-5-phosphonopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10NO6P/c6-4(5(8)9)1-3(7)2-13(10,11)12/h4H,1-2,6H2,(H,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCWOBHEVRCMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-oxo-5-phosphonopentanoic acid

CAS RN

150039-21-7
Record name 2-Amino-4-oxo-5-phosphonopentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150039217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Ito, I Van Assche, M Soroka, A Haemers… - Journal de pharmacie …, 1993 - europepmc.org
… Pharmacological properties of 2-amino-4-oxo-5-phosphonopentanoic acid (AOPA) on excitatory amino acids mediated responses have been tested in CA1 rat hippocampal neurones, …
Number of citations: 7 europepmc.org
S Ito, I Van Assche, M Soroka, A Haemers… - Journal de pharmacie …, 1993 - europepmc.org
… In contrast with known antagonists as D(-)2-amino-5-phosphonopentanoic acid (AP-5) and 2-amino-4-oxo-5-phosphonopentanoic acid, which completely abolished the NMDA-…
Number of citations: 6 europepmc.org
DC Pike, L Beevers - Biochimica et Biophysica Acta (BBA)-Protein Structure …, 1982 - Elsevier
We have synthesized l-2-amino-4-oxo-5-(5′-adenosyl)phosphonopentanoic acid, II , as an analogue of aspartyl adenylate, I . This latter intermediate is proposed to occur during …
Number of citations: 12 www.sciencedirect.com
J Ezquerra, C Pedregal, A Escribano, MC Carreño… - Tetrahedron letters, 1995 - Elsevier
… (b) (2SR)-2-Amino-4-oxo-5-phosphonopentanoic acid: Whitten, JP; Baron, BM; Muench, D.; Miller, F.; White, HS; McDonald, IAJ Mea~ Che~ 1990, 33, 2961. (a) Stereoselective …
Number of citations: 28 www.sciencedirect.com
PL Ornstein - Excitatory Amino Acid Receptors: Design of Agonists …, 1992 - Taylor & Francis
Number of citations: 0
DE Jane - SPECIAL PUBLICATION-ROYAL …, 2001 - Royal Society of Chemistry; 1994
Number of citations: 6
JC WATKINS - The NMDA Receptor, 1994 - Oxford University Press
Number of citations: 0
DE Jane, HJ Olverman… - The NMDA …, 1994 - Oxford University Press Oxford
Number of citations: 45
J Drejer - Excitatory Amino Acid Receptors: Design of Agonists …, 1992 - books.google.com
In light of the predominance of excitatory amino acid (EAA)-mediated synapses in the central nervous system (CNS) it is predictable that malfunctions of this system would result in …
Number of citations: 4 books.google.com

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